5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a heterocyclic carboxamide derivative characterized by a brominated furan core linked via an ethylamino spacer to a pyridazine-pyridin-4-ylamino moiety.
Properties
IUPAC Name |
5-bromo-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c17-13-2-1-12(25-13)16(24)20-10-9-19-14-3-4-15(23-22-14)21-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,22)(H,20,24)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYXOMMJYUADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCNC(=O)C2=CC=C(O2)Br)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide (CAS Number: 1021213-48-8) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H15BrN6O2
- Molecular Weight : 403.23 g/mol
- Structure : Chemical Structure
The compound exhibits biological activity primarily through its interaction with specific protein targets involved in various signaling pathways. The presence of a bromine atom and multiple nitrogen-containing moieties suggests potential interactions with enzymes and receptors, particularly in the context of cancer and inflammatory diseases.
Anticancer Activity
Research indicates that this compound may inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of the p38 MAPK pathway, which is crucial for cellular responses to stress and inflammation.
Anti-inflammatory Effects
In vitro studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This could be particularly beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Study on Anticancer Properties :
A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyridine derivatives, including compounds similar to this compound). Results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents . -
Anti-inflammatory Research :
Another investigation highlighted the anti-inflammatory properties of related compounds in animal models of arthritis. The findings demonstrated reduced edema and inflammatory markers, supporting the potential use of such compounds in inflammatory disease management .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Anticancer Potential
Recent studies indicate that compounds similar to 5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide exhibit significant anticancer properties. For example:
- Mechanism of Action : Research suggests that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves modulation of signaling pathways related to cell cycle regulation and apoptosis induction.
- In Vitro Studies : A study on related furan derivatives demonstrated inhibition of cell growth in A431 vulvar epidermal carcinoma cells, with IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Effects
The structural features of this compound may confer antimicrobial properties:
- Activity Against Bacteria : Similar compounds have shown effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Enzymatic Inhibition
Research indicates that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer metabolism and proliferation:
- BCR-ABL Kinase Inhibition : Some studies highlight their role as inhibitors of the BCR-ABL kinase, which is crucial in treating certain leukemias.
In Vitro Studies
A notable study conducted on related furan derivatives showed that they inhibited cell growth in A431 vulvar epidermal carcinoma cells by inducing apoptosis and cell cycle arrest. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
In Vivo Studies
Animal models treated with similar pyridazine-based compounds exhibited reduced tumor sizes compared to control groups, suggesting therapeutic potential in oncology.
Summary and Future Directions
The compound this compound shows promise in various applications, particularly in anticancer and antimicrobial research. Continued exploration into its biological activities and mechanisms will be crucial for developing effective therapeutic agents.
Further research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in humans.
- Structure-Activity Relationship Studies : Investigating modifications to enhance its potency and selectivity against target diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Dihydropyridine Derivatives ()
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): Key Features: A 1,4-dihydropyridine core with a thioether linkage, bromophenyl, and methoxyphenyl substituents. Comparison: Unlike the target compound’s pyridazine-pyridin-4-ylamino system, AZ257’s dihydropyridine scaffold is associated with calcium channel modulation. The bromophenyl group may enhance lipophilicity, while the methoxy group could influence metabolic stability .
Triazolopyridazine Analogues ()
- 5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide (CAS 894068-68-9): Key Features: Shares the bromo-furan carboxamide motif but replaces the pyridin-4-ylamino group with a triazolopyridazine ring. Comparison: The triazolopyridazine system may confer improved selectivity for kinases or adenosine receptors due to its rigid, planar structure. However, the absence of the ethylamino linker in this compound might reduce flexibility in target binding .
Tetrazole-Containing Analogues ()
- 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (CAS 921074-49-9): Key Features: Retains the bromo-furan carboxamide but substitutes the pyridazine-ethylamino group with a p-tolyl-tetrazole moiety. The p-tolyl group adds steric bulk, which may affect membrane permeability compared to the target compound’s pyridazine-based system .
Comparative Analysis Table
Physicochemical and Structural Insights
- Bromo-Furan Motif : Common across all compared compounds, this group likely enhances lipophilicity and influences halogen-bonding interactions with target proteins.
- Heterocyclic Systems: Pyridazine-pyridin-4-ylamino (Target): Offers multiple hydrogen-bonding sites for target engagement. Triazolopyridazine (894068-68-9): Combines π-π stacking (triazole) and hydrogen-bonding (pyridazine) capabilities. Tetrazole (921074-49-9): Improves metabolic stability but may reduce solubility due to hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
